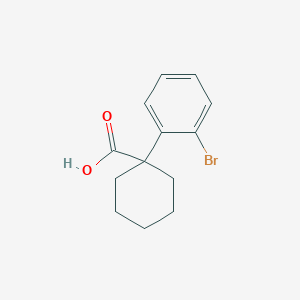

1-(2-Bromophenyl)cyclohexane-1-carboxylic acid

Description

1-(2-Bromophenyl)cyclohexane-1-carboxylic acid is a brominated aromatic cyclohexane derivative characterized by a carboxylic acid group and a 2-bromophenyl substituent attached to the cyclohexane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which enable participation in coupling reactions (e.g., Suzuki-Miyaura) and serve as a precursor for bioactive molecules.

Properties

IUPAC Name |

1-(2-bromophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBPBLUXMVBAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid typically involves the bromination of phenylcyclohexane followed by carboxylation. One common method includes the following steps:

Bromination: Phenylcyclohexane is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position of the phenyl ring.

Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to form the carboxylic acid group.

Industrial Production Methods

Industrial production of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromophenyl)cyclohexane-1-carboxylic acid has the molecular formula . The compound features a bromophenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. This structure allows for various chemical reactions and modifications, making it a versatile building block in organic synthesis.

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—enables chemists to create a wide range of derivatives.

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol or alkane using reagents like lithium aluminum hydride.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide or sodium cyanide .

Potential Biological Activities

Research has indicated that 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid may possess antimicrobial and anti-inflammatory properties. Investigations into its biological effects are ongoing, with studies exploring its interaction with various molecular targets.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory pathways, warranting further exploration in pharmacological contexts .

Drug Development

The compound is being explored for its potential use in drug development as a pharmacophore. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.

- Pharmacophore Exploration : The unique attributes of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid make it suitable for modifications aimed at enhancing biological activity and selectivity.

- Case Studies : Research articles have documented successful modifications leading to compounds with improved efficacy against target diseases .

Production of Specialty Chemicals

In industrial contexts, 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its versatility allows for incorporation into various formulations and products.

- Chemical Manufacturing : Used as an intermediate in the synthesis of agrochemicals and other industrial compounds .

Summary of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Serves as a building block for complex organic molecules through oxidation, reduction, and substitution reactions. |

| Biological Research | Investigated for antimicrobial and anti-inflammatory properties; potential interactions with molecular targets. |

| Medicinal Chemistry | Explored as a pharmacophore for drug development; modifications lead to new therapeutic agents. |

| Industrial Applications | Utilized in producing specialty chemicals and materials; important in agrochemical synthesis. |

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

- Molecular Formula : C₁₃H₁₅FO₂

- Molecular Weight : 222.26 g/mol

- Key Differences :

- Substituent : Fluorine (electron-withdrawing) vs. bromine (bulky, polarizable).

- Polarity : Fluorine’s electronegativity increases polarity but reduces steric hindrance compared to bromine.

- Reactivity : Fluorine’s stability in metabolic pathways may enhance pharmaceutical utility, whereas bromine’s larger size facilitates cross-coupling reactions .

1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₈H₁₁F₃O₂

- Key Differences :

- Substituent : Trifluoromethyl group (strong electron-withdrawing) vs. bromophenyl.

- Acidity : The trifluoromethyl group increases carboxylic acid acidity (pKa ~2-3) compared to bromophenyl derivatives (pKa ~4-5).

- Solubility : Reported water solubility () contrasts with the hydrophobic bromophenyl analogue .

1-(4-Bromophenyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₃H₁₅BrO₂

- Key Differences: Substituent Position: Para-bromophenyl vs. ortho-bromophenyl. Electronic Effects: Para-bromine may enhance resonance stabilization of intermediates in electrophilic substitution .

Physical and Chemical Properties

Research Findings

- Synthetic Routes : Brominated cyclohexane-carboxylic acids are synthesized via halogenation of cyclohexene precursors (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid, mp 102–103.5°C, ) followed by hydrogenation or functional group interconversion .

- Biological Relevance : Fluorophenyl and trifluoromethyl derivatives are often explored for enhanced metabolic stability in drug design, whereas bromophenyl compounds serve as intermediates in materials science .

Biological Activity

1-(2-Bromophenyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a bromophenyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid involves several pathways:

- Enzyme Interaction : The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity.

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that lipophilicity plays a critical role in its antimicrobial efficacy .

Antimicrobial Properties

Research indicates that 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of similar compounds possess varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some compounds were active against Gram-positive strains but inactive against Gram-negative ones, highlighting the importance of structural variations in biological activity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for potential anti-inflammatory effects. The carboxylic acid group may play a role in modulating inflammatory pathways by interacting with cyclooxygenases (COX), which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antimicrobial Activity : A study highlighted the effectiveness of various cyclohexane derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that structural modifications could enhance antibacterial properties .

- Inflammation Modulation : Another research effort focused on the interaction of cyclohexane derivatives with COX enzymes, revealing insights into their potential as anti-inflammatory agents through selective inhibition mechanisms .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.